molecular formula C13H24N2O B13195909 2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide

2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide

Cat. No.: B13195909
M. Wt: 224.34 g/mol
InChI Key: RFNCCIUEGUTVFX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopropyl group, a piperidinyl group, and a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of an appropriate alkene with a carbene precursor.

    Introduction of the Piperidinyl Group: The piperidinyl group is usually introduced via nucleophilic substitution reactions involving piperidine and an appropriate electrophile.

    Formation of the Propylacetamide Moiety: The propylacetamide moiety can be synthesized through the reaction of propylamine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or cyclopropyl derivatives.

Scientific Research Applications

2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-N-(piperidin-4-YL)-N-methylacetamide
  • 2-Cyclopropyl-N-(piperidin-4-YL)-N-ethylacetamide
  • 2-Cyclopropyl-N-(piperidin-4-YL)-N-butylacetamide

Uniqueness

2-Cyclopropyl-N-(piperidin-4-YL)-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the piperidinyl and propylacetamide moieties contribute to its pharmacological potential.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

2-cyclopropyl-N-piperidin-4-yl-N-propylacetamide

InChI

InChI=1S/C13H24N2O/c1-2-9-15(12-5-7-14-8-6-12)13(16)10-11-3-4-11/h11-12,14H,2-10H2,1H3

InChI Key

RFNCCIUEGUTVFX-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNCC1)C(=O)CC2CC2

Origin of Product

United States

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